![molecular formula C21H14FN3O B2389829 N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 951900-66-6](/img/structure/B2389829.png)
N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Description
N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, also known as FPA-124, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline-based compounds that have been extensively studied for their pharmacological properties.
Scientific Research Applications
Chemosensor Development
Research has indicated the development of chemosensors using compounds similar to N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide. For instance, a study by Park et al. (2015) synthesized a chemosensor capable of detecting Zn2+ concentrations in living cells and aqueous solutions. This sensor utilized quinoline as the fluorophore, showing remarkable fluorescence enhancement in the presence of Zn2+ (Park et al., 2015).
Kinase Inhibition
In the field of medicinal chemistry, compounds structurally related to N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide have been identified as kinase inhibitors. Schroeder et al. (2009) discovered N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective inhibitor of the Met kinase superfamily, demonstrating significant in vivo efficacy (Schroeder et al., 2009).
Radioligand Development
Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, including a compound structurally similar to N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, for potential use as radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET) (Matarrese et al., 2001).
Nitric Oxide Delivery Agents
Yang et al. (2017) synthesized compounds containing quinoline-2-carboxamides for targeted delivery of nitric oxide (NO) to biological sites such as tumors. These compounds could release NO upon irradiation with long-wavelength light, indicating potential applications in cancer treatment (Yang et al., 2017).
Anticancer Research
Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, exhibiting significant anticancer activity. These compounds, structurally related to N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, were tested for their effect on cellular viability against various carcinoma cell lines (Bhatt et al., 2015).
ATM Kinase Inhibition
Degorce et al. (2016) explored 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase. Their research led to the discovery of potent, selective, and orally bioavailable inhibitors, useful in understanding the role of ATM inhibition in vivo (Degorce et al., 2016).
Fluorescence Imaging in Cells
Li et al. (2014) developed a fluorescent sensor using a quinoline group, similar to N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, for Zn2+ detection. This sensor was capable of distinguishing Zn2+ from Cd2+ and was used for fluorescence imaging in living cells (Li et al., 2014).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O/c22-16-8-2-4-10-18(16)25-21(26)15-13-20(19-11-5-6-12-23-19)24-17-9-3-1-7-14(15)17/h1-13H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXGHKNYJAPRAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide |
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